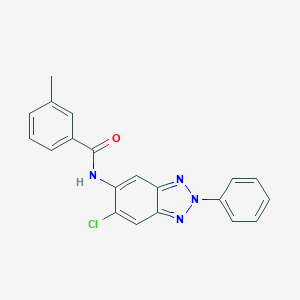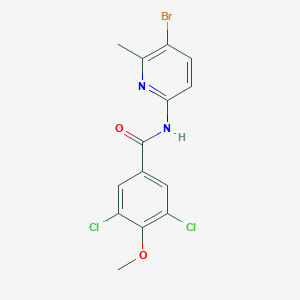![molecular formula C24H33N3O4 B244297 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244297.png)
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide, also known as TEB, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Scientific Research Applications
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and can be used as a potential anticancer agent. In drug development, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can be used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Mechanism of Action
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide acts as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide increases the levels of dopamine in the brain, which can improve cognitive function and reduce the risk of neurodegenerative diseases. 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide also has antioxidant properties and can protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects, including increased levels of dopamine in the brain, improved cognitive function, and reduced inflammation. 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has also been shown to have neuroprotective effects and can protect neurons from oxidative stress and apoptosis. In cancer research, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide has several advantages for lab experiments, including its high purity and stability, and its ability to selectively inhibit MAO-B. However, 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Future Directions
There are several future directions for 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide research, including the development of new 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide derivatives with improved pharmacological properties, the investigation of 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide's potential applications in other fields such as psychiatry and addiction research, and the development of new drug delivery systems for 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide. Additionally, further studies are needed to fully elucidate the mechanism of action of 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide and its potential side effects.
Synthesis Methods
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide can be synthesized using a multi-step process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with 4-methylpiperazine and 2-bromo-N-(2-chloroethyl)benzamide. The resulting product is then treated with ethanol to yield 3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide. The synthesis method has been optimized to ensure high yields and purity of the final product.
properties
Molecular Formula |
C24H33N3O4 |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C24H33N3O4/c1-5-29-21-16-18(17-22(30-6-2)23(21)31-7-3)24(28)25-19-10-8-9-11-20(19)27-14-12-26(4)13-15-27/h8-11,16-17H,5-7,12-15H2,1-4H3,(H,25,28) |
InChI Key |
JKCYTUYSNBOOIE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2N3CCN(CC3)C |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2N3CCN(CC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,4-dichlorophenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B244214.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]propanamide](/img/structure/B244216.png)
![N-(3-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244217.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)-3-methoxyphenyl]propanamide](/img/structure/B244218.png)
![2-(2,4-dichlorophenoxy)-N-[4-(isobutyrylamino)phenyl]propanamide](/img/structure/B244219.png)
![N-(3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244221.png)
![2-(2-chlorophenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244223.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B244226.png)
![4-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244228.png)
![3-methyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244229.png)
![2-methyl-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B244233.png)

![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B244236.png)